molecular formula C17H11N3O2S B2598712 N-(2-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide CAS No. 941913-79-7

N-(2-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide

Cat. No.: B2598712
CAS No.: 941913-79-7
M. Wt: 321.35
InChI Key: BUPXMGUVWRQDOT-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide is a synthetic hybrid compound designed for research use, incorporating both a benzothiazole and an isoxazole carboxamide moiety. This structure combines two pharmacologically significant scaffolds, making it a candidate for investigation in multiple therapeutic areas. Benzothiazole derivatives are recognized for their wide range of biological activities, including significant antitumor, anti-inflammatory, and antiviral properties . Specifically, several benzothiazole-based compounds have been approved or are under investigation as therapeutics, such as Riluzole for amyotrophic lateral sclerosis and Pramipexole for Parkinson's disease, highlighting the therapeutic potential of this chemical class . The isoxazole-carboxamide component of this molecule is also associated with potent biological activity. Recent studies on phenyl-isoxazole-carboxamide derivatives have demonstrated promising antitumor activity against various cancer cell lines, including hepatocellular carcinoma (Hep3B) and cervical adenocarcinoma (HeLa) . Furthermore, structurally related compounds featuring the N-(benzo[d]thiazol-2-yl) group have been explored as 5-HT3 receptor antagonists, showing antidepressant-like effects in rodent models, which suggests potential research applications in neuroscience and psychopharmacology . Researchers can utilize this compound as a chemical tool to explore its mechanism of action, its affinity for various enzymatic targets, and its overall biological profile. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2S/c21-16(14-9-10-18-22-14)19-12-6-2-1-5-11(12)17-20-13-7-3-4-8-15(13)23-17/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPXMGUVWRQDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with various reagents to yield the final product. For instance, one method involves the treatment of substituted N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of microwave-assisted synthesis and one-pot multicomponent reactions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isoxazole and benzothiazole derivatives .

Scientific Research Applications

Anticancer Applications

N-(2-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide exhibits promising anticancer properties. Its structural similarity to other benzothiazole derivatives suggests potential efficacy against various cancer cell lines.

Case Study: Anticancer Activity

In a study evaluating similar benzothiazole derivatives, compounds demonstrated IC50 values ranging from 0.29 to 1.48 μM against various cancer cell lines, indicating potent anticancer activity . Although specific IC50 values for this compound are not yet fully characterized, its structural attributes imply comparable activity.

Mechanism of Action:
The anticancer effects are believed to stem from the compound's ability to inhibit tubulin polymerization, a critical process for cancer cell division. Additionally, it may induce cell cycle arrest in the G2/M phase, further inhibiting cancer progression.

Anti-inflammatory Activity

The compound also shows potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in pro-inflammatory mediators, which could be beneficial in treating conditions characterized by excessive inflammation.

Research Findings

A related compound was found to significantly reduce inflammation in animal models through COX inhibition, supporting the hypothesis that this compound may exhibit similar effects.

Antibacterial Activity

Emerging research indicates that this compound may possess antibacterial properties. The combination of thiazole and isoxazole moieties has been explored for their potential synergistic effects against bacterial pathogens.

Comparative Analysis with Related Compounds

A comparative analysis of various benzothiazole derivatives highlights their antibacterial activities:

CompoundBiological ActivityZone of Inhibition (mm)
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamideAnticancerNot specified
N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamideAnti-inflammatoryNot specified
N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamideModerate anticancerNot specified

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several carboxamide derivatives, particularly those containing thiazole, benzothiazole, or isoxazole groups. Below is a comparative analysis:

Compound Core Structure Substituents Key Features
N-(2-(Benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide Benzo[d]thiazole + phenyl + isoxazole Benzothiazole fused to phenyl; isoxazole-5-carboxamide Enhanced aromaticity; potential for π-π stacking
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Thiazole + isoxazole Methyl group at isoxazole C5; thiazole at C2 Simpler structure; lacks fused aromatic systems
Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides Thiazole + pyridine Pyridinyl group; variable alkyl/aryl amines Polar pyridine ring; modular side-chain diversity
Structural Implications:
  • Steric Effects : The fused benzothiazole-phenyl system introduces steric bulk, which may influence binding affinity in biological targets compared to smaller analogues like 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide .

Physicochemical and Crystallographic Data

While crystallographic data for the target compound is absent in the provided evidence, 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide () exhibits a planar conformation stabilized by intermolecular N–H···N hydrogen bonds between the amide NH and thiazole nitrogen . By analogy, the target compound’s benzothiazole-phenyl group may introduce torsional strain or additional π-π interactions, altering its solid-state packing.

Biological Activity

N-(2-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide is a synthetic compound that has attracted significant attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Target Enzymes
The primary target of this compound is the cyclooxygenase (COX) enzymes. These enzymes are crucial in the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain.

Inhibition of COX Enzymes
The compound exhibits potent inhibitory activity against COX-1 and COX-2, leading to a significant reduction in prostaglandin production. This inhibition suggests potential applications in treating inflammatory diseases and pain management .

This compound has been shown to influence several biochemical pathways:

  • Cell Proliferation : Studies indicate that this compound inhibits the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer). The inhibition is mediated through the downregulation of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in inflammatory responses and cancer progression .
  • Apoptosis Induction : The compound has been reported to activate apoptosis mechanisms in cancer cells, promoting phosphatidylserine flipping and cytochrome c release from mitochondria, which are indicative of intrinsic apoptotic pathways .

Table 1: Summary of Biological Activities

Activity Cell Lines Tested IC50 Values (µM) Mechanism
Inhibition of COX EnzymesVarious0.5 - 3.0Inhibition of prostaglandin synthesis
Anticancer ActivityA431, A549, H12991.0 - 5.0Downregulation of IL-6 and TNF-α
Apoptosis InductionA549Not specifiedCytochrome c release and caspase activation

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation in animal models by inhibiting COX activity, resulting in decreased levels of inflammatory cytokines.
  • Anticancer Efficacy : In vitro studies showed that treatment with this compound led to a marked decrease in cell viability in cancer cell lines, with IC50 values ranging from 1.0 to 5.0 µM. The mechanism was linked to the modulation of key signaling pathways involved in cell survival .
  • Synergistic Effects with Other Drugs : Research indicated that combining this compound with established chemotherapeutics enhanced anticancer efficacy, suggesting potential for use as an adjuvant therapy .

Q & A

Basic: What synthetic strategies are commonly employed to synthesize N-(2-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide derivatives?

Methodological Answer:
The synthesis typically involves coupling substituted 2-aminobenzothiazoles with carboxylic acid derivatives. For example, intermediates like substituted N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides are first synthesized, followed by reactions with chloroethyl-piperidine or morpholine derivatives to introduce secondary functional groups. Cyclization steps in solvents like acetonitrile or DMF are critical for forming heterocyclic cores (e.g., isoxazole or thiadiazole rings). Structural confirmation relies on IR, 1H^1H-NMR, 13C^{13}C-NMR, and HRMS .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize anti-inflammatory activity in benzothiazole-isoxazole hybrids?

Methodological Answer:
SAR studies should systematically vary substituents on the benzothiazole and isoxazole rings. For instance:

  • Positional Effects : Introducing electron-donating groups (e.g., methoxy at the sixth position of benzothiazole) enhances COX-2 selectivity (SI > 100) while reducing COX-1 inhibition (IC50_{50} ~11 µM) .
  • Heterocyclic Modifications : Replacing piperidine with morpholine moieties alters steric and electronic properties, impacting binding affinity to COX-2.
  • In Silico Validation : Molecular docking (AutoDock4) using Lamarckian genetic algorithms can predict interactions with COX-2 active sites (e.g., Ser-530 and Tyr-385 residues). Validate predictions with in vitro COX inhibition assays .

Basic: What analytical techniques are essential for characterizing the purity and structure of benzothiazole-isoxazole derivatives?

Methodological Answer:

  • Elemental Analysis : Confirm stoichiometry via C, H, and N analysis (e.g., deviations <0.4% indicate purity).
  • Spectroscopy :
    • IR : Identify functional groups (e.g., C=O stretch at ~1650 cm1^{-1}).
    • NMR : 1H^1H-NMR detects aromatic protons and substituent environments; 13C^{13}C-NMR confirms carboxamide and heterocyclic carbons.
    • HRMS : Validate molecular weight (e.g., [M+H]+^+ peaks within 0.001 Da accuracy) .

Advanced: What methodological approaches resolve contradictions in COX-1/COX-2 selectivity data across studies?

Methodological Answer:

  • Standardized Assays : Use identical enzyme sources (e.g., recombinant human COX-1/COX-2) and protocols (e.g., colorimetric measurement of prostaglandin metabolites).
  • Selectivity Index (SI) : Calculate SI = (IC50_{50} COX-1)/(IC50_{50} COX-2). Compounds with SI >50 are considered COX-2 selective .
  • Cross-Validation : Compare in vitro data with molecular docking results. For example, compounds showing strong hydrogen bonding with COX-2-specific residues (e.g., Val-523) should exhibit higher SI values .

Advanced: How can molecular docking inform the design of benzothiazole-isoxazole derivatives with improved pharmacokinetic profiles?

Methodological Answer:

  • Binding Pocket Analysis : Identify key residues (e.g., COX-2’s hydrophobic pocket) using docking software (AutoDockTools4).
  • ADME Prediction : Tools like SwissADME can predict solubility (LogP <3) and bioavailability. For example, introducing polar groups (e.g., hydroxyl) improves aqueous solubility but may reduce membrane permeability.
  • Metabolic Stability : Simulate CYP450 interactions (e.g., CYP3A4) to avoid rapid hepatic clearance .

Basic: What experimental models are used to evaluate anti-inflammatory activity in vitro?

Methodological Answer:

  • COX Inhibition Assays : Measure IC50_{50} using ovine COX-1 and COX-2 enzymes.
  • Protein Denaturation Inhibition : Assess % inhibition of albumin denaturation at 60–70°C (e.g., 78% inhibition at 100 µg/mL).
  • Cell-Based Models : Use RAW264.7 macrophages to quantify NO production or IL-6 secretion .

Advanced: How can researchers address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Bioavailability Studies : Measure plasma concentration-time profiles (e.g., AUC, Cmax_{max}) using HPLC-MS.
  • Formulation Optimization : Use solubilizing agents (e.g., PEG-400) or nanoemulsions to enhance dissolution.
  • Pharmacodynamic Markers : Corrogate in vivo anti-inflammatory effects (e.g., paw edema reduction) with COX-2 inhibition levels observed in vitro .

Advanced: What strategies mitigate off-target effects in benzothiazole-based compounds?

Methodological Answer:

  • Selective COX-2 Inhibitors : Avoid structural motifs associated with COX-1 binding (e.g., bulky substituents at the benzothiazole C-6 position).
  • Toxicity Screening : Use HEK293 cells to assess cytotoxicity (IC50_{50} >50 µM for safe profiles).
  • Secondary Pharmacophore Integration : Introduce antioxidant moieties (e.g., phenolic groups) to counteract reactive oxygen species (ROS) generation .

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